molecular formula C6H10N4 B13114706 2,6-Dimethylpyrimidine-4,5-diamine

2,6-Dimethylpyrimidine-4,5-diamine

Cat. No.: B13114706
M. Wt: 138.17 g/mol
InChI Key: LUUZXYGGFIJNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylpyrimidine-4,5-diamine is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted anti-cancer agents. Recent research identifies its derivatives as critical components in the synthesis of novel, selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors . FGFR4 signaling is a recognized driver in specific cancers, most notably hepatocellular carcinoma (HCC) . Inhibiting this receptor offers a promising targeted therapeutic strategy. The primary research value of this compound lies in its use as a precursor for aminodimethylpyrimidinol derivatives . These compounds are designed to achieve high selectivity for FGFR4 over the closely related FGFR1, 2, and 3 isoforms, which is crucial for minimizing off-target effects and associated toxicities . In-depth molecular docking studies explain this structure-activity relationship, demonstrating how the dimethylpyrimidine core contributes to a selective binding conformation . Promising derivatives have shown potent anti-proliferative activity against HCC cell lines (e.g., Hep3B) and efficacy in in vivo tumour models, highlighting their potential as lead compounds for further investigation . This compound is intended for research applications only and is a valuable building block for scientists exploring new targeted therapies for liver cancer and other diseases involving FGFR4 pathways. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

2,6-dimethylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4/c1-3-5(7)6(8)10-4(2)9-3/h7H2,1-2H3,(H2,8,9,10)

InChI Key

LUUZXYGGFIJNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)N

Origin of Product

United States

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches

De novo strategies focus on building the heterocyclic core from simpler, non-cyclic starting materials. These methods offer the advantage of installing desired substituents during the ring-formation process.

Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation

The most fundamental approach to pyrimidine synthesis is the cyclocondensation of a compound containing an N-C-N moiety (like an amidine) with a 1,3-dicarbonyl compound or its equivalent. wikipedia.org For the target molecule, a plausible pathway involves the reaction of acetamidine (B91507) with a suitably functionalized 1,3-dicarbonyl precursor that already contains the necessary nitrogen functionalities at the C2 position (analogous to C5 on the final pyrimidine ring).

A well-established strategy for related compounds involves a multi-step sequence starting from a simpler condensation. For example, the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) can be achieved by condensing guanidine (B92328) with diethyl acetamidomalonate, followed by hydrolysis and subsequent chlorination. epo.org A hypothetical adaptation for 2,6-dimethylpyrimidine-4,5-diamine could start with the condensation of acetamidine with a derivative of 2,3-diaminosuccinic acid or a protected equivalent.

Another relevant strategy is the Traube synthesis, which often begins with a 4,5-diaminopyrimidine (B145471). While this is typically used to form purines by reacting the diamine with aldehydes or other one-carbon sources, the reactivity of the 4,5-diamine moiety is central. researchgate.net A reverse approach, or a modification of the initial condensation, would be required. For instance, condensing a reactive α-dicarbonyl compound that has protected amino groups with acetamidine could theoretically yield the desired ring system after deprotection. The condensation of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones has been shown to produce pyrimido[4,5-b] wikipedia.orgCurrent time information in Bangalore, IN.oxazines, highlighting the nucleophilic character of the adjacent amines which must be controlled during synthesis. rsc.org

A representative cyclocondensation for a related structure is detailed below:

ReactantsReagents/ConditionsProductYieldReference
Guanidine hydrochloride, Ethyl cyanoacetateSodium ethoxide, Ethanol (B145695), Reflux2,4-Diamino-6-hydroxypyrimidine (B22253)80-82% nih.gov
Guanidinium carbonate, Diethyl acetamidomalonateEthanol, Reflux5-Acetamido-2-amino-4,6-dihydroxypyrimidineNot specified epo.org

Multi-component Reaction Pathways to this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. nih.gov The synthesis of substituted pyrimidines is well-suited to MCRs. acs.orgnih.govorganic-chemistry.org

A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to build the pyrimidine ring. nih.gov A hypothetical MCR for synthesizing the target molecule could involve acetamidine, a source for the C4-C5 fragment (such as a diketone), and a nitrogen source like ammonia (B1221849) or its equivalent, catalyzed by a transition metal.

Other MCRs for pyrimidine synthesis include ZnCl₂-catalyzed three-component couplings of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), which can be adapted by using methyl ketones as starting materials. organic-chemistry.org A pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aldehyde, and two of ammonium acetate has also been reported for synthesizing highly substituted pyrimidines. mdpi.com While no specific MCR has been documented for this compound, these precedents suggest that a one-pot reaction combining acetamidine, a four-carbon diketone precursor with nitrogen functionalities, and a catalyst could be a viable and efficient pathway.

Functional Group Interconversion Routes

These strategies begin with a pre-formed pyrimidine ring, which is then modified through a series of reactions to introduce the required functional groups. This is often the most practical approach for producing highly substituted pyrimidines.

Amination Protocols for Diamine Moiety Introduction

The introduction of amino groups onto a pyrimidine ring is commonly achieved via nucleophilic aromatic substitution (SNAr) of a halogenated precursor. nih.govyoutube.com A logical precursor for the target molecule would be 4,5-dihalo-2,6-dimethylpyrimidine. The amination can proceed through several protocols.

Palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) is a powerful method for forming C-N bonds. Studies on the amination of 4,6-dichloropyrimidine (B16783) have shown that ligands such as DavePhos and JosiPhos are effective in promoting the reaction. nih.gov The choice of base is also critical, with lithium hexamethyldisilazide (LiHMDS) often providing high regioselectivity and rapid reaction times. acs.org The sequential substitution of two chloro- groups at the C4 and C5 positions would be a feasible, albeit challenging, route requiring careful control of reaction conditions to manage regioselectivity.

Alternatively, acid-catalyzed amination, particularly in aqueous media, presents a greener and more cost-effective method. nih.gov This approach is effective for fused pyrimidines and relies on the protonation of the heterocyclic nitrogen to activate the ring towards nucleophilic attack by an amine.

The table below summarizes conditions for related amination reactions.

SubstrateNucleophileCatalyst/ReagentsProductYieldReference
4-Amino-6-chloropyrimidine derivativeAdamantane-containing aminePd(dba)₂ / DavePhos, tBuONa4,6-Diaminopyrimidine derivative60% nih.gov
2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerolNaH, DMSO2,4-Diamino-6-substituted pyrimidine77% nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl, Water4-Anilino-7H-pyrrolo[2,3-d]pyrimidine86% nih.gov

Alkylation and Site-Specific Dimethylation Strategies

The introduction of the two methyl groups at the C2 and C6 positions is a key structural requirement. While direct C-alkylation of the pyrimidine ring is possible, it often lacks selectivity. wikipedia.org A more controlled approach involves starting with a pyrimidine precursor that already contains the methyl groups.

Many synthetic routes begin with 2-amino-4,6-dimethylpyrimidine, which is readily synthesized from the cyclocondensation of acetylacetone (B45752) and guanidine. From this starting material, the focus shifts to introducing the 4- and 5-amino groups.

Alternatively, site-specific methylation can be considered. Enzymatic methylation of the pyrimidine ring, particularly at the C5 position to convert cytosine to 5-methylcytosine, is a fundamental process in biology. wikipedia.orgnih.gov Chemical methods can mimic this reactivity, often by activating the ring towards electrophilic attack. umich.edu However, for the synthesis of this compound, it is synthetically more straightforward to incorporate the methyl groups from the outset via a cyclocondensation reaction as described in section 2.1.1. Studies on the N-alkylation of pyrimidine and purine (B94841) derivatives, often using microwave-assisted methods, highlight the complexity of controlling the site of alkylation between ring nitrogens and exocyclic amines. clockss.orgnih.gov

Halogenation and Subsequent Nucleophilic Displacement Reactions

A cornerstone of functional group interconversion is the halogenation of the pyrimidine ring to create electrophilic sites for subsequent nucleophilic substitution. wikipedia.org To synthesize this compound, a key intermediate would be 4,5-dihalo-2,6-dimethylpyrimidine.

The halogenation of alkenes proceeds via an anti-addition mechanism involving a three-membered halonium ion intermediate. youtube.comyoutube.com While the pyrimidine ring is aromatic, electrophilic halogenation is most favorable at the electron-rich C5 position. wikipedia.org Introducing halogens at C4 and C6 typically requires starting from the corresponding hydroxypyrimidines (pyrimidinones) and treating them with reagents like phosphorus oxychloride (POCl₃). nih.govgoogleapis.com For instance, 2,4-diamino-6-hydroxypyrimidine is converted to 2,4-diamino-6-chloropyrimidine using POCl₃. nih.gov

A plausible synthetic sequence would start with 2,6-dimethylpyrimidin-4-ol. This could be halogenated at the 5-position using an electrophilic halogenating agent like N-iodosuccinimide (NIS), a reaction used to prepare 5-iodo-2,4-diaminopyrimidines. mdpi.com The 4-hydroxy group could then be converted to a chloro group with POCl₃. This would generate a 4-chloro-5-halo-2,6-dimethylpyrimidine, a versatile intermediate.

The final step would involve nucleophilic displacement of the two halogen atoms. researchgate.netyoutube.com As discussed in section 2.2.1, this can be achieved using ammonia or a protected amine source, often under thermal, acid-catalyzed, or palladium-catalyzed conditions, to yield the final this compound product.

Catalytic Considerations in Synthetic Pathways

The synthesis of this compound typically involves the introduction of the 5-amino group onto a pre-existing 4-amino-2,6-dimethylpyrimidine (B18327) scaffold. A common and effective strategy is the reduction of a 5-nitroso or 5-nitro intermediate, such as 4-amino-2,6-dimethyl-5-nitrosopyrimidine. This transformation is heavily reliant on catalytic methods.

Application of Homogeneous and Heterogeneous Catalysts

Both homogeneous and heterogeneous catalysts play significant roles in the synthesis of diaminopyrimidines, either in the construction of the core ring system or in the functional group interconversions required to achieve the final product.

Heterogeneous Catalysis: These catalysts, being in a different phase from the reactants, are favored for their ease of separation from the reaction mixture and potential for recyclability. In the context of synthesizing this compound, their primary application is in the catalytic hydrogenation of a 5-nitroso or 5-nitro precursor.

Palladium on Carbon (Pd/C): This is a widely used catalyst for the reduction of nitro groups. nih.govnih.gov The hydrogenation is typically carried out under a hydrogen gas atmosphere.

Raney Nickel (Raney Ni): Known for its high activity, Raney Nickel is another effective heterogeneous catalyst for reducing nitroso and nitro groups to amines. google.com It is often used in solvents like ethanol.

Other Metal Catalysts: Bimetallic catalysts such as NiCoSe2 and NiCo2S4 have been explored for the synthesis of related pyrimidine structures and are noted for their high efficiency and recyclability. rsc.org Nanoparticle catalysts, such as palladium complexes supported on materials like SBA-15, also represent a frontier in heterogeneous catalysis, offering high surface area and catalytic activity. researchgate.net

Homogeneous Catalysis: Homogeneous catalysts are in the same phase as the reactants, which can lead to higher activity and selectivity. They are particularly important in cross-coupling reactions for building the pyrimidine skeleton or introducing substituents. While the final step to form this compound is typically a reduction, the synthesis of its precursors can involve these methods.

Palladium-based Catalysts: Palladium complexes with phosphine (B1218219) ligands, such as Pd(dba)₂/DavePhos or Pd(PPh₃)₄, are instrumental in Buchwald-Hartwig amination and Suzuki coupling reactions. mdpi.commdpi.comsemanticscholar.org These reactions can be used to introduce amino groups or the methyl groups onto a functionalized pyrimidine ring. For instance, the amination of a chloropyrimidine is a key step where such catalysts are employed. mdpi.comsemanticscholar.org

Tungsten and Molybdenum Compounds: In some specialized syntheses, compounds containing tungsten or molybdenum, such as tungstic acid or its salts, can be used as catalysts for N-oxidation reactions, which can be a step in alternative synthetic routes. google.com

Optimization of Reaction Conditions and Solvent Effects

Achieving optimal yields and purity in the synthesis of this compound necessitates careful optimization of reaction parameters, including solvent, temperature, base, and reaction time.

Optimization of Catalytic Reduction: In the crucial reduction step of a 5-nitroso precursor, reaction conditions are fine-tuned to ensure complete conversion while minimizing side reactions.

ParameterConditionRationale/Effect
Catalyst Loading Typically 5-10 mol%Balances reaction rate with cost and ease of removal.
Hydrogen Pressure 1 atm to high pressureHigher pressure can increase reaction rate but may require specialized equipment.
Temperature Ambient to moderate heatReactions are often run at room temperature, but gentle heating can accelerate the conversion. google.com
Solvent Ethanol, Methanol (B129727), WaterThe choice of solvent affects substrate solubility and catalyst activity. Alcohols are common for hydrogenations. google.com

Optimization of Cross-Coupling Reactions (for Precursors): The synthesis of substituted pyrimidine precursors often involves palladium-catalyzed cross-coupling, where ligand choice and solvent play a critical role. mdpi.comsemanticscholar.org

ParameterConditionRationale/Effect
Catalyst/Ligand e.g., Pd(dba)₂/DavePhos, Pd(dbpf)Cl₂, BINAPThe ligand choice is crucial for catalyst stability and activity; bulky phosphine ligands are often effective. mdpi.comsemanticscholar.org
Base K₂CO₃, NaH, NaOtBuThe base is required to activate the nucleophile or facilitate the catalytic cycle.
Solvent Toluene, DMSO, DMF, THF, Ethanol/WaterSolvent choice impacts solubility and reaction kinetics. Toluene is often preferred for Suzuki couplings to improve yield. nih.govnih.gov
Temperature 70-140 °CHigher temperatures are often required to drive these reactions to completion. mdpi.comnih.govnih.gov

Solvent Effects: The solvent can dramatically influence the reaction outcome. In amination reactions, polar aprotic solvents like DMF or DMSO are common. nih.govnih.gov For hydrogenation, protic solvents like ethanol or methanol are standard. google.com In some cases, aqueous systems or solvent mixtures (e.g., ethanol/toluene/water for Suzuki reactions) are used to balance the solubility of different reactants and reagents. nih.gov

Isolation and Purification Techniques for Synthetic Products

Once the synthesis of this compound is complete, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts.

Initial Isolation: The initial workup procedure typically involves removing the catalyst and solvent.

Heterogeneous Catalyst Removal: The solid catalyst (e.g., Pd/C, Raney Ni) is easily removed by filtration.

Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator.

Purification Techniques: Several methods are employed to purify the crude this compound.

Crystallization/Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals. Common solvents for recrystallizing pyrimidine derivatives include ethanol, water, or mixtures thereof. google.comorgsyn.org In some cases, salt conversion is used to facilitate purification; for example, a highly water-soluble hydrochloride salt can be converted to a less soluble sulfate (B86663) salt, which crystallizes more readily. google.com The pure free base can then be regenerated by treatment with an alkali. google.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a powerful technique. A solvent system (eluent) is chosen to separate the components based on their polarity. For diaminopyrimidine derivatives, common eluents include mixtures of a nonpolar solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc) and a polar solvent like methanol (CH₃OH). mdpi.comnih.gov

Acid-Base Extraction: The basic nature of the amino groups on the pyrimidine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the diamine. The aqueous layer is then neutralized with a base to precipitate the pure product, which can be collected by filtration.

The choice of purification method depends on the physical properties of the compound and the nature of the impurities. A combination of these techniques is often required to achieve high purity.

Chemical Reactivity and Transformation Pathways

Nucleophilic Reactivity of Amino and Ring Nitrogen Centers

The presence of two adjacent amino groups on the pyrimidine (B1678525) ring, along with the ring nitrogen atoms, provides multiple sites for nucleophilic attack. The relative reactivity of these centers is influenced by electronic and steric factors.

Acylation and Sulfonylation Reactions

The amino groups of 2,6-dimethylpyrimidine-4,5-diamine readily undergo acylation and sulfonylation reactions with appropriate electrophiles. The high nucleophilicity of the exocyclic amino groups generally leads to their preferential reaction over the ring nitrogens.

Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride typically results in the formation of mono- or di-acetylated products at the amino groups. The use of a base like pyridine (B92270) can facilitate the reaction by scavenging the acid byproduct. researchgate.net While specific studies on this compound are not extensively documented, the preferential acylation of the 5-amino group in related 2,5-diamino-4,6-dimethylpyrimidine has been observed, indicating the influence of the electronic environment on regioselectivity. oregonstate.edu

Sulfonylation: Similarly, sulfonylation with reagents like benzenesulfonyl chloride or p-toluenesulfonyl chloride is expected to occur at the amino groups. In related diaminopyrimidine systems, sulfonylation has been shown to proceed at the amino substituents. For instance, 2,6-diaminopyrimidin-4-ol reacts with naphthalene-2-sulfonyl chloride and p-toluenesulfonyl chloride to yield the corresponding sulfonamides. acs.org A plausible mechanism for such reactions involves the initial N-sulfonylation of the pyridine nitrogen, which activates the picolyl position for subsequent reactions. nih.gov

Reagent TypeExample ReagentExpected Product
Acyl HalideAcetyl ChlorideN-(4-amino-2,6-dimethylpyrimidin-5-yl)acetamide
Acid AnhydrideAcetic AnhydrideN,N'-(2,6-dimethylpyrimidine-4,5-diyl)diacetamide
Sulfonyl HalideBenzenesulfonyl ChlorideN-(4-amino-2,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Table 1: Representative Acylation and Sulfonylation Reactions

Alkylation and Arylation Processes

Alkylation: The amino groups can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, and mixtures of mono- and di-alkylated products, as well as quaternization of the ring nitrogens, may occur. The relative nucleophilicity of the exocyclic amino groups versus the ring nitrogens plays a crucial role in determining the reaction outcome. In some instances, intramolecular cyclizations can occur if the alkylating agent contains a second reactive site. oregonstate.edu

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the arylation of amino-pyrimidines. nih.govresearchgate.netnih.govrsc.org While direct C-H arylation is also a possibility, it often requires specific directing groups and reaction conditions. For related pyrimidine compounds, both C-H arylation and Suzuki coupling of halogenated precursors have been successfully employed to introduce aryl substituents. nih.gov

Condensation Reactions with Carbonyl Compounds

The vicinal diamine functionality of this compound makes it an excellent substrate for condensation reactions with a variety of carbonyl compounds, leading to the formation of fused heterocyclic systems.

A particularly important application is the synthesis of pteridines through condensation with α-dicarbonyl compounds. researchgate.netgoogle.com For example, reaction with glyoxal (B1671930) (a 1,2-dicarbonyl compound) yields 2,4-dimethylpteridine. Similarly, condensation with biacetyl (2,3-butanedione) affords 2,4,6,7-tetramethylpteridine. These reactions typically proceed under mild conditions and are fundamental in the construction of the pteridine (B1203161) ring system, which is a core structure in many biologically important molecules. researchgate.netresearchgate.net

The general mechanism involves the initial formation of a Schiff base between one of the amino groups and a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pteridine ring.

Carbonyl CompoundProduct
Glyoxal2,4-Dimethylpteridine
Biacetyl2,4,6,7-Tetramethylpteridine
Benzil2,4-Dimethyl-6,7-diphenylpteridine

Table 2: Pteridine Synthesis via Condensation Reactions

Condensation with other carbonyl compounds, such as aldehydes and ketones, can lead to the formation of dihydro- and tetrahydropyrimidine (B8763341) derivatives, or Schiff bases, depending on the reaction conditions and the structure of the carbonyl partner. acs.org

Electrophilic Substitution on the Pyrimidine Ring System

The pyrimidine ring is generally considered electron-deficient and therefore less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of two strongly activating amino groups at the 4- and 5-positions, along with the two methyl groups, significantly increases the electron density of the ring, making it more amenable to electrophilic attack.

The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is a relevant example of electrophilic substitution. wikipedia.orgnih.govorganic-chemistry.org While specific studies on this compound are scarce, the formylation of other activated pyrimidines, such as 2-methylpyrimidine-4,6-diol, has been shown to occur at the 5-position. mdpi.com Given the electronic activation provided by the amino groups, it is plausible that this compound could undergo electrophilic substitution, likely at the positions not occupied by the amino and methyl groups, although steric hindrance would also play a significant role.

Oxidative and Reductive Transformations of the Pyrimidine Core and Substituents

Oxidation: The pyrimidine ring and its substituents can undergo oxidation under various conditions. The amino groups are susceptible to oxidation, and strong oxidizing agents can lead to the degradation of the molecule. However, controlled oxidation can lead to useful synthetic intermediates. For instance, the N-oxidation of diaminopyrimidines using reagents like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) can yield the corresponding pyrimidine N-oxides. questjournals.orggoogle.com These N-oxides are valuable precursors for further functionalization. The oxidation of the methyl groups is also a potential transformation, although it typically requires more forcing conditions. The oxidation of 2,6-dimethylaniline (B139824) by the electro-Fenton process has been reported to yield a variety of products, including the corresponding phenol, nitrobenzene, and benzoquinone derivatives, highlighting the potential reactivity of the aromatic system and its substituents under oxidative stress. nih.gov

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). This would lead to the formation of di- or tetrahydropyrimidine derivatives. The specific product obtained would depend on the reaction conditions, including the catalyst, solvent, temperature, and pressure. The reduction of related pteridine systems, formed from diaminopyrimidines, to their tetrahydro derivatives using sodium borohydride (B1222165) has been reported. researchgate.net

Reactivity of Methyl Substituents (Active Methyl Chemistry)

The methyl groups at the 2- and 6-positions of the pyrimidine ring are activated due to the electron-withdrawing nature of the heterocyclic ring. This activation renders the protons on the methyl groups acidic, allowing them to participate in a variety of condensation reactions, often referred to as "active methyl chemistry."

These activated methyl groups can react with aldehydes and other electrophiles in the presence of a base. For example, they can undergo condensation reactions with aromatic aldehydes in a manner analogous to the Claisen-Schmidt condensation. nih.gov Furthermore, they can be subjected to reactions such as the Mannich reaction, which involves the aminoalkylation of an acidic proton. acs.orgwikipedia.org The reactivity of these methyl groups provides a valuable handle for the further functionalization and elaboration of the this compound scaffold. The C-sulfonylation of the picolyl position in 4-alkylpyridines, which proceeds via an alkylidene dihydropyridine (B1217469) intermediate, suggests a potential pathway for the functionalization of the methyl groups in this compound as well. nih.gov

Aldol Condensation Reactions Involving Methyl Groups

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It typically involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound. A related reaction can occur with "active" methyl groups attached to heterocyclic rings. For a methyl group on a pyrimidine ring to be sufficiently acidic to undergo deprotonation and initiate an Aldol-type reaction, the pyrimidine ring must be electron-deficient. This is often achieved by the presence of electron-withdrawing groups.

However, in the case of this compound, the two amino groups at the C4 and C5 positions are strongly electron-donating. This electronic effect increases the electron density of the pyrimidine ring, which in turn decreases the acidity of the protons on the C2 and C6 methyl groups. Consequently, these methyl groups are generally not considered "active" enough to participate in typical base-catalyzed Aldol condensations.

The predominant condensation pathway for 4,5-diaminopyrimidines, including the 2,6-dimethyl derivative, involves the two adjacent amino groups. This vicinal diamine moiety is highly nucleophilic and readily reacts with 1,2-dicarbonyl compounds in a cyclocondensation reaction known as the Isay reaction. derpharmachemica.com This transformation is the cornerstone of pteridine synthesis.

Table 1: Representative Cyclocondensation of 4,5-Diaminopyrimidines

Pyrimidine ReactantDicarbonyl CompoundProduct ClassReference
4,5-Diaminopyrimidine (B145471)Dicarbonyl compoundsPteridines derpharmachemica.com
4,5-Diamino-2,6-dioneDicarbonyl compoundsPteridines derpharmachemica.com
2,4,5,6-Tetraaminopyrimidine1,3-Dihydroxyacetone2,4-Diamino-6-(hydroxymethyl)pteridine google.com
1,3-Dimethyluracil-5,6-diamineα-Ketoacid esters6-Substituted 1,3-dimethyl-7-hydroxylumazines researchgate.net

This reactivity demonstrates that while Aldol-type condensations of the methyl groups are electronically disfavored, the diamino portion of the molecule provides a powerful alternative route for condensation reactions, leading to the formation of important fused heterocyclic systems. derpharmachemica.comresearchgate.net

Knoevenagel Condensation and Related Processes

The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, flanked by two electron-withdrawing groups (Z-CH₂-Z). wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org Similar to the Aldol reaction, the reactivity of methyl groups on a pyrimidine ring in a Knoevenagel-type process depends on their acidity.

For this compound, the aforementioned deactivating effect of the amino groups makes the methyl groups poor substrates for Knoevenagel condensation. The high nucleophilicity of the amino groups themselves would likely lead to competing side reactions with the carbonyl component, rather than condensation at the methyl position.

The primary and most synthetically useful transformations of 4,5-diaminopyrimidines are cyclocondensation reactions that form the basis of pteridine and purine (B94841) synthesis. derpharmachemica.comresearchgate.net For instance, the reaction of 4,5-diaminopyrimidines with α-halogeno-ketones can lead to the formation of pyrimido[4,5-b] Current time information in Bangalore, IN.nih.govoxazines, showcasing a different mode of cyclization that still relies on the nucleophilicity of the amino groups. rsc.org

Table 2: General Reactivity of Active Methylene/Methyl Groups in Condensations

Reaction TypeCarbonyl ComponentActive Hydrogen ComponentCatalystTypical ProductReference
Knoevenagel CondensationAldehyde or KetoneZ-CH₂-Z' (e.g., Malononitrile)Weak amine baseα,β-Unsaturated dinitrile wikipedia.orgnih.gov
Doebner ModificationAldehydeMalonic acidPyridineα,β-Unsaturated carboxylic acid wikipedia.org

While direct Knoevenagel condensation at the methyl groups of this compound is not a documented pathway, the principles of the reaction highlight the specific electronic requirements for C-H acidity that are not met by this particular molecule due to the influence of its amino substituents.

Rearrangement Reactions and Their Mechanistic Investigations

A significant rearrangement reaction in pyrimidine chemistry is the Dimroth rearrangement. nih.govwikipedia.org This rearrangement involves the isomerization of N-substituted 2-imino-1,2-dihydropyrimidines into 2-(substituted-amino)pyrimidines. nih.gov The generally accepted mechanism involves a sequence of ring-opening and ring-closure events. nih.gov

The process is often initiated by the addition of a nucleophile (like water or hydroxide) to the C4 position, followed by the cleavage of the N1-C2 bond to form an open-chain intermediate. Rotation around the newly formed single bonds allows for the re-cyclization, where the exocyclic nitrogen atom becomes part of the ring, and the original ring nitrogen atom becomes part of an exocyclic amino group. nih.govwikipedia.org The rate of the Dimroth rearrangement can be influenced by factors such as pH and the nature of the substituents on the pyrimidine ring. nih.govrsc.org

While the Dimroth rearrangement is well-established for a variety of pyrimidine derivatives, there is a lack of specific studies in the scientific literature detailing this rearrangement for this compound itself. The substrate for a classical Dimroth rearrangement is typically a 1-substituted-2-iminopyrimidine. Therefore, this compound would first need to be converted into a suitable precursor, for example, through alkylation at the N1 position followed by reaction at the N4 or N5 amino groups, to create a substrate capable of undergoing such a transformation. The complexity of the starting material, with its multiple nucleophilic sites, makes such selective transformations challenging.

Derivatives and Analogues: Synthesis and Structural Diversification

Structure-Reactivity Relationship Studies in Derivative Synthesis

The reactivity of 2,6-dimethylpyrimidine-4,5-diamine is intrinsically linked to its unique structural features. The pyrimidine (B1678525) ring, a six-membered heterocyclic system with two nitrogen atoms, and its substituents—two methyl groups and two amino groups—collectively influence its chemical behavior and dictate the pathways for derivative synthesis.

The presence of two amino groups at the C4 and C6 positions, as seen in related pyrimidine-4,6-diamine structures, plays a pivotal role in the molecule's reactivity. These amino groups are nucleophilic and can readily participate in reactions with various electrophiles. This reactivity is fundamental to the synthesis of a wide array of derivatives. For instance, in the design of Janus kinase (JAK) inhibitors, the pyrimidine-4,6-diamine core is a key pharmacophore, and its derivatives are synthesized to explore structure-activity relationships. nih.gov

The synthesis of derivatives often involves the modification of these amino groups. For example, the synthesis of 2,4-diamino-6-substituted pyrimidines can be achieved by reacting 2,4-diamino-6-chloropyrimidine with nucleophiles generated from alcohols. nih.gov This highlights the reactivity of the pyrimidine core and the potential for substitution reactions.

Furthermore, the synthesis of complex heterocyclic systems can be achieved through multicomponent reactions involving aminopyrimidine scaffolds. The development of 2-amino-4,6-disubstituted-pyrimidine derivatives through a three-component reaction demonstrates the versatility of this chemical framework in generating a library of compounds for biological screening. nih.gov Such approaches allow for a comprehensive exploration of the chemical space around the pyrimidine core, leading to the identification of structure-activity and structure-selectivity relationships. nih.gov

In the synthesis of 2-hydroxy-4,6-dimethylpyrimidine, the starting materials urea (B33335) and acetylacetone (B45752) react to form the pyrimidine ring. google.com This foundational reaction underscores the importance of the diketone-like precursor in constructing the core structure. The subsequent derivatization of such 4,6-dimethylpyrimidine (B31164) systems, for instance at the 2-position, has been explored through the synthesis of S-substituted derivatives from 4,6-dimethylpyrimidine-2-thiol. researchgate.netresearchgate.net These studies reveal that the pyrimidine ring can be functionalized at various positions, leading to bi- and tricyclic heterosystems. researchgate.netresearchgate.net

The synthesis of 6-alkyl-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines further illustrates the potential for creating diverse analogues. researchgate.net While this example does not start from this compound itself, it showcases the methodologies used to introduce substituents at various positions on the pyrimidine ring, which are applicable to the target compound.

The structural diversification of pyrimidine derivatives is also evident in the synthesis of compounds where the pyrimidine ring is linked to other heterocyclic scaffolds. For example, pyrimidine-linked oxadiazoles, thiadiazoles, and triazoles have been synthesized from 2-amino-4,6-dimethylpyrimidine. niscair.res.in This involves intramolecular cyclization reactions, demonstrating the utility of the pyrimidine core as a platform for building more complex molecular architectures. niscair.res.in

The synthesis of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives, although based on different parent heterocycles, provides insights into the types of condensation reactions that diamine-functionalized aromatic compounds can undergo. mdpi.com These reactions, often involving acyl chlorides, are relevant to the potential transformations of this compound.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers profound insights into the molecular structure of pyrimidine (B1678525) derivatives. nih.gov For the related compound 2-amino-4,6-dimethylpyrimidine, solid-phase FTIR and FT-Raman spectra have been recorded to investigate its structural and vibrational properties. nih.gov

Tautomerism is a key feature of many pyrimidine derivatives, influencing their chemical reactivity and biological function. In a study of 4,5-diamine-2,6-dimercaptopyrimidine, a closely related structure, FTIR spectroscopy combined with theoretical calculations revealed the presence of multiple tautomeric forms, with the thione form being the most stable. researchgate.net This suggests that 2,6-dimethylpyrimidine-4,5-diamine may also exist in different tautomeric states. The vibrational spectra of these compounds are complex, with numerous fundamental modes. For 2-amino-4,6-dimethylpyrimidine, a complete assignment of these vibrational modes has been achieved through normal coordinate analysis (NCA). nih.gov

Hydrogen bonding plays a crucial role in the supramolecular chemistry of aminopyrimidines. In the crystal structure of 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate (B86663), the cations form base pairs through N-H...N hydrogen bonds, while also interacting with the sulfate anions. nih.gov This demonstrates the capacity of the amino and pyrimidine nitrogen atoms to participate in extensive hydrogen-bonding networks. Similarly, studies on other aminopyrimidine derivatives have revealed the formation of chains and dimers through hydrogen bonding. ujaen.essigmaaldrich.com

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution.

¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. For the related 2-amino-4,6-dimethylpyrimidine, the ¹H NMR spectrum shows distinct signals for the methyl protons and the pyrimidine ring proton. chemicalbook.com The ¹³C NMR spectrum provides data for the different carbon atoms in the molecule. chemicalbook.com Conformational analysis, aided by computational methods, can reveal the most stable spatial arrangements of the molecule. mdpi.com

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Pyrimidine Derivative This table is based on predicted data for a similar compound and serves as an illustrative example.

Atom Chemical Shift (ppm)
C2 163.8
C4 163.8
C5 79.2
C6 163.8
C1' (of heptyl group) 31.7
C2'-C6' (of heptyl group) 22.4 - 29.9
C7' (of heptyl group) 13.2

Data sourced from a study on 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com

Spin-spin coupling constants (J-couplings) in NMR provide valuable information about the connectivity and stereochemistry of a molecule. nih.gov These constants can be measured between different nuclei, such as ¹H-¹H, ¹H-¹³C, and even through-space interactions. nih.govacademie-sciences.fr The magnitude of the coupling constant is related to the number of bonds separating the coupled nuclei and their dihedral angle.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. mdpi.com For instance, the HRMS data for 2-(heptylthio)pyrimidine-4,6-diamine showed a mass-to-charge ratio (m/z) that matched the calculated value for its protonated form, confirming its molecular formula. mdpi.com Furthermore, mass spectrometry can be used to study the fragmentation patterns of molecules, providing additional structural information. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-amino-4,6-dimethylpyrimidine
4,5-diamine-2,6-dimercaptopyrimidine
2-amino-4,6-dimethylpyrimidinium hydrogen sulfate
2-(heptylthio)pyrimidine-4,6-diamine
2-amino-4,6-bis(N-pyrrolidino)pyrimidine
2-benzylamino-4,6-bis(benzyloxy)pyrimidine
2-amino-4,6-dimethoxypyrimidine
2,2-dimethylpropane-1,3-diaminium dichloride
2,2-dimethylpropane-1,3-diamine
4,6-diamino-5-formamidopyrimidine

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound has been found. While the compound is commercially available and its molecular formula is confirmed as C₆H₁₀N₄, its crystal structure has not been determined or published in accessible records. cymitquimica.com

Crystal Packing Analysis and Intermolecular Interactions

Due to the absence of X-ray crystallographic data for this compound, a detailed analysis of its crystal packing and specific intermolecular interactions cannot be provided. The spatial arrangement of molecules in the solid state, including any hydrogen bonding, π-stacking, or other non-covalent interactions, remains uncharacterized.

Analysis of related diaminopyrimidine structures, such as the co-crystal of 2,6-diamino-4-chloropyrimidine with succinic acid and N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, reveals common interaction patterns. iucr.orgvensel.org These structures exhibit extensive hydrogen bonding involving the amino groups and pyrimidine nitrogen atoms, often forming dimers or extended networks. iucr.orgnih.gov For instance, in the co-crystal of 2,6-diamino-4-chloropyrimidine and succinic acid, pairwise N—H⋯N and O—H⋯N hydrogen bonds create distinct ring motifs that link the constituent molecules. iucr.org Similarly, the structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. vensel.org It is plausible that this compound would also exhibit a rich network of hydrogen bonds involving its two amino groups and the pyrimidine ring nitrogens. However, without experimental data, the precise nature of these interactions remains speculative.

Supramolecular Architectures and Isostructurality Investigations

Information regarding the supramolecular architecture of this compound is not available, as this would be derived from its currently undetermined crystal structure. Studies on related compounds, like 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate, show the formation of supramolecular chains through hydrogen bonding. nih.gov

Furthermore, no investigations into the isostructurality of this compound with other compounds have been reported. Such studies rely on the comparison of crystal structures, and without the foundational crystallographic data for the title compound, no such comparisons can be made.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic nature of 2,6-Dimethylpyrimidine-4,5-diamine. These calculations provide a molecular-level picture of its stability and reactivity.

Density Functional Theory (DFT) has been widely applied to investigate the molecular structure and energy of this compound. DFT calculations, particularly using the B3LYP functional with various basis sets, have been employed to determine the optimized molecular geometry. These studies have elucidated bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule.

The total energy of the molecule, as calculated by DFT, offers a measure of its stability. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding its chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's electronic properties and its potential for charge transfer.

Table 1: Selected DFT Calculated Parameters for this compound

ParameterCalculated Value
Total EnergyVaries with basis set
HOMO EnergyVaries with basis set
LUMO EnergyVaries with basis set
HOMO-LUMO Energy GapVaries with basis set

Note: The specific values for energy and geometry are dependent on the level of theory and basis set used in the calculation.

While DFT is a prominent method, ab initio and semi-empirical calculations have also contributed to the understanding of this compound. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, picture of the electronic structure compared to post-HF methods or DFT.

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster computational approach. These methods can be useful for preliminary analyses of large systems or for dynamic simulations where computational cost is a significant factor. However, for high accuracy in electronic structure and property prediction for a molecule like this compound, DFT and higher-level ab initio methods are generally preferred.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, providing a direct link between the calculated molecular properties and experimental observations.

Theoretical vibrational frequency calculations, typically performed using DFT, are used to predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined.

These calculated frequencies and their corresponding intensities can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyrimidine (B1678525) ring, methyl groups, and amine groups. This detailed assignment is crucial for the structural characterization of the molecule.

Computational methods, particularly DFT, are employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

The calculated chemical shifts, after appropriate scaling, can be compared with experimental NMR data to confirm the molecular structure and to assign specific resonances to individual atoms within the molecule. This is particularly useful in distinguishing between different isomers or in analyzing complex spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Analysis of the molecular orbitals involved in the electronic transitions allows for the characterization of these transitions, such as n → π* or π → π*. Furthermore, these calculations can reveal the presence of intramolecular charge transfer (ICT) within the molecule, where electron density is transferred from an electron-donating part of the molecule (like the amine groups) to an electron-accepting part (the pyrimidine ring) upon electronic excitation. This ICT character is important for understanding the photophysical properties of the molecule.

Tautomeric Equilibrium and Stability Studies

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a key consideration for heterocyclic molecules like this compound. The presence of amino groups adjacent to the pyrimidine ring nitrogen atoms allows for the possibility of several tautomeric forms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers.

A theoretical investigation into the tautomerism of the closely related compound 4,5-diamine-2,6-dimercaptopyrimidine revealed the existence of nine possible tautomeric forms due to thione-thiol equilibria. scielo.br By employing ab-initio Hartree-Fock (HF) and DFT calculations, researchers were able to identify the most energetically favorable tautomers, with the dithione form being the most stable. scielo.brresearchgate.net A similar approach can be applied to this compound to elucidate its tautomeric landscape. The primary tautomeric equilibrium would involve the migration of protons between the exocyclic amino groups and the ring nitrogen atoms, leading to different imino and amino forms.

DFT calculations can determine the optimized geometry and electronic energy of each potential tautomer. The relative energies of these tautomers provide a quantitative measure of their stability. For instance, a study on 2-amino-6-methyl pyrimidine-4-one using DFT at the B3LYP/6-31++G(d,p) level of theory found that the amino-oxo tautomer is more stable than other forms, especially in a polar solvent like water. jocpr.com This highlights the importance of considering solvent effects in tautomeric stability studies, which can be modeled computationally using various solvation models.

Table 1: Illustrative Relative Stabilities of Hypothetical Tautomers of this compound in the Gas Phase

Tautomer NameDescriptionRelative Energy (kcal/mol)
Tautomer ADiamino form0.00 (Reference)
Tautomer BImino-amino form+5.7
Tautomer CDiimino form+12.3
This table is a hypothetical representation based on typical energy differences found in similar heterocyclic systems. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule.

HOMO-LUMO Gap Investigations and Reactivity Predictions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.

For heterocyclic systems, the HOMO-LUMO gap can be readily calculated using DFT methods. For example, in a study of push-pull purine (B94841) derivatives, the calculated band gap values (ΔEHOMO–LUMO) were used to explain their electronic characteristics and photophysical properties. nih.gov A similar analysis for this compound would involve optimizing its geometry and then calculating the energies of the HOMO and LUMO. The resulting energy gap would provide a quantitative measure of its reactivity. A smaller gap would suggest a higher propensity to engage in chemical reactions.

Analysis of Reactivity Indices and Charge Distribution

Beyond the HOMO-LUMO gap, a more detailed picture of reactivity can be obtained by analyzing various reactivity indices derived from FMO theory and the distribution of electronic charge on the atoms of the molecule. These indices help in identifying the specific sites within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

Key reactivity indices include:

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be estimated as E_LUMO.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be estimated as -E_HOMO.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as μ^2 / (2η).

The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electrostatic potential of the molecule. jocpr.com Atoms with a more negative charge are likely sites for electrophilic attack, while atoms with a more positive charge are susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterValue (eV)Significance
E_HOMO-5.8Electron donating ability
E_LUMO-1.2Electron accepting ability
HOMO-LUMO Gap (ΔE)4.6Chemical reactivity and stability
Ionization Potential (I)5.8Energy to lose an electron
Electron Affinity (A)1.2Energy to gain an electron
Chemical Hardness (η)2.2Resistance to deformation
Electrophilicity Index (ω)1.8Propensity to act as an electrophile
These values are illustrative and based on typical ranges for similar nitrogen-containing heterocyclic compounds. Specific calculations are required for accurate data.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations are excellent for understanding the electronic properties of a single, static conformation, molecules are dynamic entities that can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of a molecule over time. sigmaaldrich.com

A conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation using quantum chemical calculations revealed several possible conformations with varying energies. mdpi.com Similarly, MD simulations of this compound would generate a trajectory of its atomic positions over time, from which preferred conformations and the energy barriers between them can be identified. This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. For instance, MD simulations have been used to study the interaction of 2,6-diamino-3,5-dinitropyridine-1-oxide with a solvent, revealing the nature of the intermolecular forces. energetic-materials.org.cn

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for each step. This provides a detailed, step-by-step picture of how reactants are converted into products.

For this compound, computational studies could be used to investigate a variety of potential reactions, such as electrophilic substitution on the pyrimidine ring or reactions involving the amino groups. For example, a computational study of the reaction mechanism for the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide used DFT to analyze the kinetics and thermodynamics of the reaction, identifying the activated complexes and reaction pathway. mdpi.com

In a hypothetical reaction where this compound undergoes cyclization, computational methods could be used to:

Propose a plausible reaction pathway with all intermediates and transition states.

Optimize the geometry of each species on the pathway.

Calculate the free energy of each species to construct a reaction energy profile.

Identify the rate-determining step of the reaction as the one with the highest activation energy.

A study on the enzyme dihydropyrimidinase used a quantum mechanical cluster approach to investigate the reaction mechanism of the conversion of dihydrouracil. rsc.org This demonstrates the power of computational methods to unravel complex biochemical reaction mechanisms involving pyrimidine derivatives.

Table 3: Illustrative Energetics of a Hypothetical Reaction Step for this compound

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State 1First energetic barrier+21.5
Intermediate 1Stable intermediate product-5.2
Transition State 2Second energetic barrier+15.8
ProductsFinal products of the reaction-18.7
This table represents a hypothetical reaction profile. The values are illustrative of what a computational investigation into a reaction mechanism would yield.

Applications in Chemical Sciences

Building Blocks in Complex Organic Synthesis

The strategic placement of two adjacent amino groups on the pyrimidine (B1678525) ring makes 2,6-dimethylpyrimidine-4,5-diamine a valuable precursor in the synthesis of more complex heterocyclic systems. This reactivity is central to its utility as a building block in organic chemistry.

The most significant application of 4,5-diaminopyrimidine (B145471) derivatives, including the 2,6-dimethyl substituted variant, is in the synthesis of fused heterocyclic systems. The ortho-diamine functionality is an ideal starting point for condensation reactions to form an additional ring fused to the pyrimidine core.

Fused pyrimidine scaffolds such as purines and pteridines are important structural motifs found in a diverse range of natural products and biologically active molecules. researchgate.net The synthesis of these structures often relies on the cyclization of a 4,5-diaminopyrimidine with a suitable two-carbon unit. researchgate.net For instance, the reaction of a 4,5-diaminopyrimidine with aldehydes or α-dicarbonyl compounds provides a direct route to purines and pteridines, respectively. researchgate.netrsc.org

Specifically, condensation with α-halogeno-ketones can lead to the formation of pyrimido[4,5-b] rsc.orgnih.govoxazines, demonstrating the versatility of this precursor in creating various fused systems. rsc.org The general reactivity pattern makes 5,6-diaminopyrimidines efficient precursors for pteridines and, depending on reaction conditions, purine (B94841) nucleotides. nih.gov This established reaction pathway underscores the role of this compound as a foundational component for developing advanced organic materials with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Fused Heterocyclic Systems Derived from 4,5-Diaminopyrimidines

Reagent Class Resulting Fused Ring Fused System Name
Aldehydes / Carboxylic Acids Imidazole Purine
α-Dicarbonyl Compounds Pyrazine Pteridine (B1203161)

This table illustrates the general synthetic utility of the 4,5-diaminopyrimidine core structure.

While specific studies detailing the use of this compound as a ligand are not extensively documented in the reviewed literature, the molecular structure is inherently suited for acting as a chelating agent. The two adjacent amino groups can coordinate to a single metal center, forming a stable five-membered ring. This bidentate chelation is a common and effective binding mode in coordination chemistry. cmu.edu The nitrogen atoms of the pyrimidine ring could also be involved in coordination, potentially allowing for more complex binding interactions with various metal ions. The synthesis of metal complexes with related diaminopyridine or diaminothiadiazole ligands has been reported, where the vicinal amino groups are crucial for metal coordination, often leading to octahedral or square-planar geometries depending on the metal center. cmu.edunih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its multiple hydrogen bond donors (the -NH2 groups) and acceptors (the ring nitrogen atoms), makes it an excellent candidate for forming well-defined supramolecular assemblies.

The design of co-crystals is a central aspect of crystal engineering, where different molecular components are brought together in a single crystal lattice through non-covalent interactions. acs.org Aminopyrimidine derivatives are widely used in this field because they can form robust and predictable hydrogen-bonded patterns, known as supramolecular synthons, with other molecules, particularly carboxylic acids. acs.orgbohrium.com

Although specific co-crystals of this compound are not detailed in the available literature, the principles of supramolecular chemistry suggest its strong potential for forming such structures. The amino groups and ring nitrogens can participate in various hydrogen bonding motifs. The self-assembly of related pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, can lead to complex, hierarchical superstructures, including flower-shaped morphologies, driven by intricate hydrogen bond networks. nih.govnih.govresearchgate.net

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state materials with desired properties. acs.org For aminopyrimidines, the primary non-covalent interactions governing self-assembly are hydrogen bonds. mdpi.com

The key interactions involving the this compound molecule would include:

N-H···N bonds: The amino groups can act as hydrogen bond donors to the nitrogen atoms of the pyrimidine ring on an adjacent molecule. This type of interaction is fundamental in the base pairing seen in nucleic acids and is a common motif in aminopyrimidine crystal structures.

N-H···O bonds: When co-crystallized with molecules containing oxygen atoms (e.g., carboxylic acids), strong hydrogen bonds can form between the amino groups and the oxygen acceptor.

π–π stacking: The aromatic pyrimidine ring can interact with other aromatic rings through π–π stacking, further stabilizing the crystal lattice.

These non-covalent interactions are crucial in dictating how molecules recognize each other and pack into a crystalline solid. mdpi.com By understanding and utilizing these interactions, it is possible to engineer novel crystalline materials with specific structural and functional properties.

Materials Science Applications

Specific applications of this compound in materials science have not been widely reported. However, the broader class of pyrimidine derivatives is utilized in the development of functional materials. Fused pyrimidine systems, which can be synthesized from this diamine, are explored for their electronic and optical properties, leading to applications as organic semiconductors or catalysts. The ability of pyrimidine-based ligands to form coordination polymers with metal ions also opens avenues for creating porous materials (metal-organic frameworks, MOFs) with applications in gas storage, separation, and catalysis.

Development of π-Conjugated Systems for Opto-electronic Devices

While specific research on this compound in opto-electronics is not extensively documented, the broader class of pyrimidine-cored compounds is recognized for its potential in designing organic electronic devices. The inherent π-deficient nature of the pyrimidine ring allows it to function as an effective electron acceptor. When incorporated into larger "push-pull" molecular scaffolds, this property can facilitate internal charge transfer upon excitation, which is a critical mechanism for inducing luminescence.

Pyrimidine-based π-conjugated materials have been successfully utilized as active layers in a range of thin-film opto-electronic devices, including polymer solar cells and various types of Organic Light-Emitting Diodes (OLEDs). The ability to modify the pyrimidine core, such as with the methyl and diamine groups found in this compound, offers a pathway to fine-tune the electronic and optical properties of these materials. The amino groups can serve as effective electron-donating moieties, creating a built-in push-pull system that could be exploited for the development of novel light-emitting or semiconducting materials.

Exploration of Functional Organic Materials

The exploration of this compound extends to the broader field of functional organic materials. The presence of multiple nitrogen atoms and amino groups provides sites for hydrogen bonding, which can influence the self-assembly and crystal packing of the molecule. These intermolecular interactions are crucial in determining the bulk properties of a material, including its thermal stability and solubility.

Furthermore, the diamine functionality allows this compound to serve as a versatile building block or monomer in polymerization reactions. Condensation with various electrophiles could lead to the formation of novel polymers with integrated pyrimidine units, potentially yielding materials with unique thermal, electronic, or mechanical properties. The structural rigidity of the pyrimidine ring combined with the reactivity of the diamine groups makes it a candidate for creating cross-linked networks or porous organic frameworks.

Research in Catalysis (e.g., as components of catalytic systems)

In the field of catalysis, the potential of this compound lies in its ability to act as a ligand for metal centers. The two adjacent amino groups (a vicinal diamine) on the pyrimidine ring can function as a bidentate chelating agent, coordinating with a metal ion to form a stable five-membered ring. This chelation effect can enhance the stability and modulate the reactivity of the resulting metal complex.

Such metal complexes can be investigated as catalysts for a variety of organic transformations. The electronic properties of the pyrimidine ring and its substituents would influence the electron density at the metal center, thereby tuning its catalytic activity. For example, related pyrimidine derivatives, such as 4,6-diamino-2-pyrimidinethiol, have been used to create silver coordination polymers that exhibit efficient catalytic activity in multicomponent reactions like the Hantzsch synthesis of polyhydroquinolines nih.gov. This demonstrates the principle of using functionalized pyrimidines to support catalytic metal species nih.gov. The specific arrangement of nitrogen donors in this compound could be leveraged to design catalysts for asymmetric synthesis or other selective chemical processes.

Corrosion Inhibition Research (as a member of the pyrimidine derivative class)

As a member of the pyrimidine derivative class, this compound is relevant to corrosion inhibition research. Organic compounds containing nitrogen, oxygen, and sulfur atoms are known to be effective corrosion inhibitors for metals in acidic environments. nih.gov Pyrimidine derivatives, in particular, have shown great effectiveness by adsorbing onto the metal surface and forming a protective film that impedes the corrosion process. researchgate.net

The inhibition mechanism involves the interaction of the heteroatoms' lone pair electrons and the π-electrons of the pyrimidine ring with the vacant d-orbitals of the metal. This leads to the formation of a barrier that isolates the metal from the corrosive medium. The presence of multiple amino groups and nitrogen atoms in this compound suggests a strong potential for adsorption and, consequently, high inhibition efficiency. Research on various pyrimidine derivatives has consistently shown that their effectiveness increases with concentration. nih.gov

Studies on analogous compounds demonstrate their ability to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these inhibitors on metal surfaces, such as mild steel or copper, typically follows the Langmuir adsorption isotherm. nih.govbohrium.com

Table 1: Corrosion Inhibition Efficiency of various Pyrimidine Derivatives

InhibitorMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA)Mild Steel15% HClNot Specified bohrium.com
4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO)Mild Steel15% HClNot Specified bohrium.com
Pyrimidine-bichalcophene derivative (MA-1232)Copper1 M HNO₃99.14 nih.gov
2-aminopyrimidineSteel2 M HClNot Specified researchgate.net
2,4-diaminopyrimidineSteel2 M HClNot Specified researchgate.net
4,6-diamino-2-mercaptopyrimidineSteel2 M HClNot Specified researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The creation of new and environmentally friendly methods for synthesizing pyrimidine (B1678525) derivatives is a key area of ongoing research. Traditional synthetic pathways often rely on harsh reagents and produce significant waste. Future efforts will likely focus on "deconstruction-reconstruction" strategies. This approach involves breaking down complex, readily available pyrimidines into simpler building blocks, which can then be reassembled into a variety of other nitrogen-containing heterocycles. nih.gov This method not only diversifies the range of accessible compounds but also offers a more atom-economical and sustainable alternative to de novo synthesis. nih.gov

Another avenue for sustainable synthesis involves utilizing readily available and economical starting materials. For instance, methods using chalcones and guanidine (B92328) hydrochloride in ethanol (B145695) under reflux conditions provide a straightforward and cost-effective route to highly substituted pyrimidines. nih.gov Research into one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also contribute to more efficient and sustainable production of 2,6-Dimethylpyrimidine-4,5-diamine and its analogs.

Exploration of Undiscovered Reactivity Patterns and Selectivity

While the fundamental reactivity of pyrimidines is well-established, there remains significant potential to uncover new reaction pathways and achieve greater control over reaction selectivity. Future research will likely delve into the nuanced reactivity of the diamine functional groups on the 2,6-dimethylpyrimidine core. For example, the development of selective S-alkylation reactions on related mercaptopyrimidines demonstrates the possibility of targeting specific sites on the pyrimidine ring. mdpi.com

Furthermore, the exploration of C-H bond activation and functionalization is a rapidly advancing field. acs.org Applying these modern synthetic techniques to this compound could lead to the direct introduction of new functional groups at positions previously difficult to access, thereby expanding the chemical space of its derivatives. acs.org Investigating the cyclization reactions of the diamine with various reagents could also lead to the formation of novel fused heterocyclic systems with unique biological and material properties. nih.govresearchgate.net

Advancements in In Situ Characterization Techniques

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing conditions and discovering new reactivity. Advancements in in situ characterization techniques are set to revolutionize the study of pyrimidine synthesis and functionalization. Techniques such as in situ nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy allow researchers to monitor the formation of intermediates and products in real-time. nih.govresearchgate.net

Future research will likely see the increased application of more advanced methods like spatial transcriptomics and various forms of in situ hybridization (e.g., smFISH, FISSEQ) to study the interactions of pyrimidine-based compounds within biological systems at a subcellular level. wikipedia.org These techniques provide invaluable data on reaction kinetics, mechanisms, and the influence of reaction parameters, enabling the rational design of more efficient and selective synthetic processes. researchgate.netwikipedia.org The ability to observe the formation of metal-organic frameworks (MOFs) incorporating pyrimidine ligands in situ is another exciting frontier, offering insights into the self-assembly processes that govern the creation of these porous materials. researchgate.net

Enhanced Computational Predictions for Material Design and Property Tuning

Computational chemistry has become an indispensable tool for modern chemical research. In the context of this compound, enhanced computational predictions will accelerate the design of new materials with tailored properties. Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of pyrimidine derivatives with high accuracy.

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